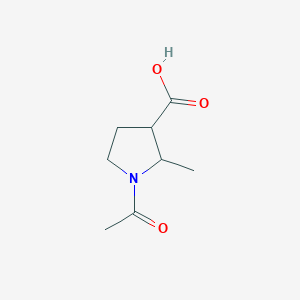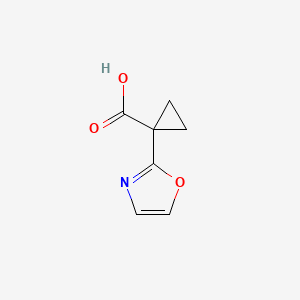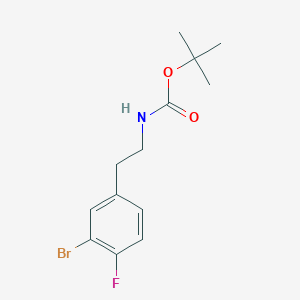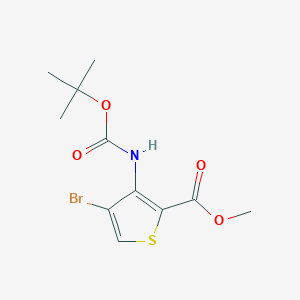
Methyl 4-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a sulfur-containing heterocycle that is widely used in organic synthesis due to its stability and reactivity. The compound is characterized by the presence of a bromine atom, a tert-butoxycarbonyl (Boc) protected amino group, and a methyl ester group attached to the thiophene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate typically involves multiple steps:
Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Amination: The brominated thiophene undergoes nucleophilic substitution with tert-butyl carbamate to introduce the Boc-protected amino group.
Esterification: The carboxylic acid group on the thiophene ring is esterified using methanol and a strong acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 4-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Explored for its role in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, including organic semiconductors and conductive polymers.
作用機序
The mechanism of action of methyl 4-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate depends on its specific application
Bromine Atom: Acts as a leaving group in substitution reactions, facilitating the formation of new bonds.
Boc-Protected Amino Group: Provides a protected amine that can be deprotected under acidic conditions to yield a free amine, which can then participate in further reactions.
Methyl Ester Group: Can be hydrolyzed to the corresponding carboxylic acid, which can form hydrogen bonds or ionic interactions with biological targets.
類似化合物との比較
Similar Compounds
Methyl 4-bromo-3-amino-thiophene-2-carboxylate: Lacks the Boc protection on the amino group, making it more reactive but less stable.
Methyl 4-chloro-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate: Contains a chlorine atom instead of bromine, which affects its reactivity and the types of reactions it can undergo.
Uniqueness
Methyl 4-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate is unique due to the combination of its functional groups, which provide a balance of stability and reactivity. The Boc protection allows for selective deprotection and further functionalization, while the bromine atom enables a wide range of substitution reactions.
特性
分子式 |
C11H14BrNO4S |
|---|---|
分子量 |
336.20 g/mol |
IUPAC名 |
methyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylate |
InChI |
InChI=1S/C11H14BrNO4S/c1-11(2,3)17-10(15)13-7-6(12)5-18-8(7)9(14)16-4/h5H,1-4H3,(H,13,15) |
InChIキー |
VFXXZLMEBLOPMD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=C(SC=C1Br)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanol](/img/structure/B13489900.png)
![4-bromo-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13489920.png)
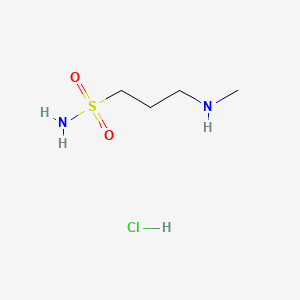
![Tert-butyl 7,7-difluoro-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13489938.png)

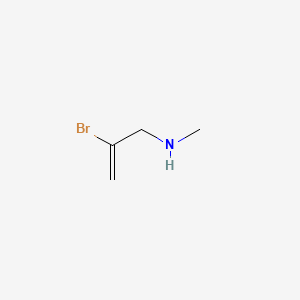

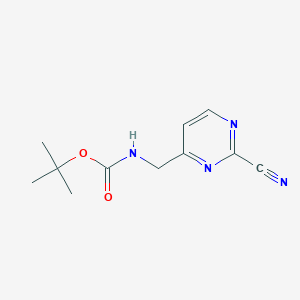
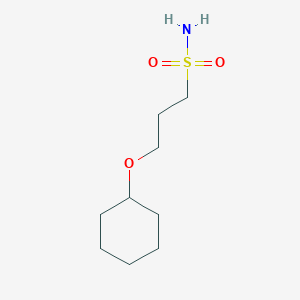
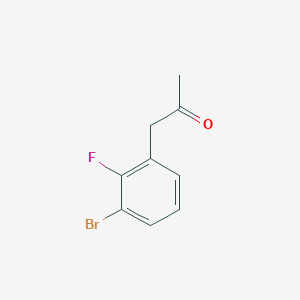
![3-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13489988.png)
